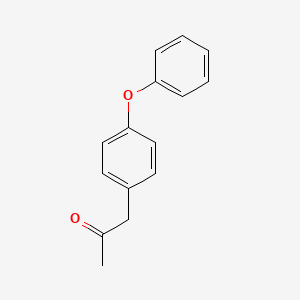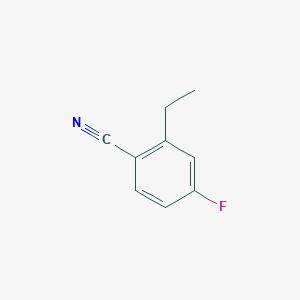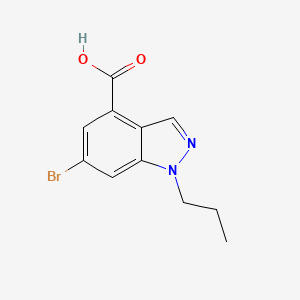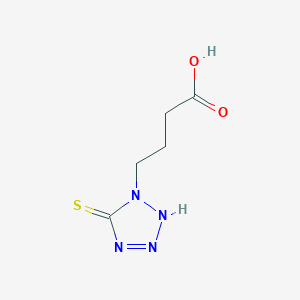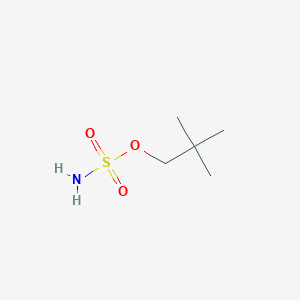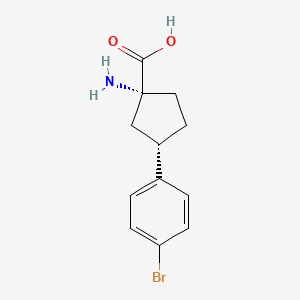
(1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclopentane ring substituted with an amino group and a carboxylic acid group, along with a 4-bromo-phenyl group attached to the cyclopentane ring. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane structure.
Introduction of the 4-bromo-phenyl Group: The 4-bromo-phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopentane ring is alkylated with a 4-bromo-benzyl halide in the presence of a Lewis acid catalyst.
Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through a series of functional group transformations, including nitration, reduction, and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The bromine atom in the 4-bromo-phenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1-amino-3-(4-chloro-phenyl)-cyclopentanecarboxylic acid: Similar structure with a chlorine atom instead of a bromine atom.
(1R,3S)-1-amino-3-(4-fluoro-phenyl)-cyclopentanecarboxylic acid: Similar structure with a fluorine atom instead of a bromine atom.
(1R,3S)-1-amino-3-(4-methyl-phenyl)-cyclopentanecarboxylic acid: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
The presence of the 4-bromo-phenyl group in (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12+/m0/s1 |
InChI Key |
HXBKFSNTNCFTHX-JOYOIKCWSA-N |
Isomeric SMILES |
C1C[C@@](C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


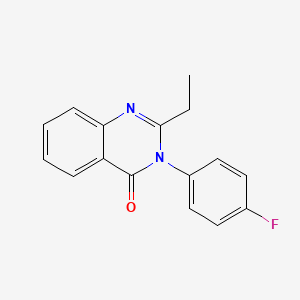
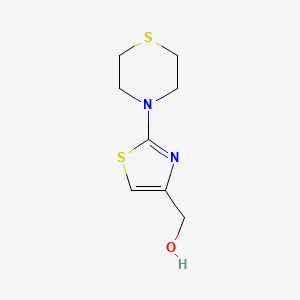
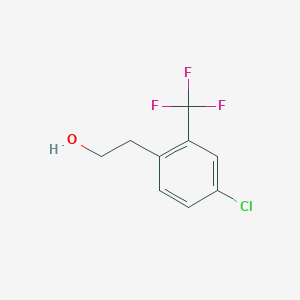
![[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid](/img/structure/B8547083.png)
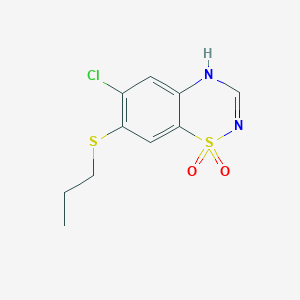
![2-{[4-(Ethenyloxy)butoxy]methyl}oxirane](/img/structure/B8547091.png)
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)
![methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate](/img/structure/B8547097.png)
